BTK Inhibitory Potency: Target Compound vs. Closest Active Analogs from the Same Scaffold Series
The target compound demonstrates a binding IC50 of 1 nM against human BTK, as recorded in the BindingDB entry for monomer ID 658457, corresponding to US20240083900, Example 150 [1]. In the context of the same patent series, other N-(1,3,4-thiadiazol-2-yl)benzamide derivatives, such as Example 236 (BDBM658410) and Example 79 (BDBM658433), show BTK IC50 values of 5.5 nM and 1.20 nM, respectively [1]. A 4-methylbenzamide analog (N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide) has no publicly available BTK activity data, highlighting the target compound's unique characterized potency within this chemotype.
| Evidence Dimension | BTK binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | US20240083900 Example 236 (BDBM658410): IC50 = 5.5 nM; Example 79 (BDBM658433): IC50 = 1.20 nM; 4-methylbenzamide analog: data not available |
| Quantified Difference | 5.5-fold more potent than Example 236; 1.2-fold vs Example 79 |
| Conditions | In vitro BTK enzyme inhibition assay (patent US20240083900 BTK assay protocol) |
Why This Matters
For BTK-focused screening campaigns, the 1 nM IC50 of this compound provides a benchmark potency for structure-activity relationship (SAR) exploration that is not guaranteed by other members of the series.
- [1] BindingDB. (n.d.). Data for US20240083900 examples: Monomer ID 658457 (Example 150, BTK IC50=1nM), BDBM658410 (Example 236, IC50=5.5nM), BDBM658433 (Example 79, IC50=1.20nM). https://bdb2.ucsd.edu/ View Source
